molecular formula C16H21N7O2 B15133949 ROCK inhibitor-1

ROCK inhibitor-1

Cat. No.: B15133949
M. Wt: 343.38 g/mol
InChI Key: CXGJNDMUJPLLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of ROCK inhibitor-1 involves several synthetic routes and reaction conditions. One common method includes the synthesis of isoquinoline derivatives, which are known for their ROCK inhibitory activity . The process typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

4-[1-ethyl-7-(piperidin-3-ylmethoxy)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22)

InChI Key

CXGJNDMUJPLLQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4

Origin of Product

United States

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